Methyl (S)-(-)-lactate: A Comprehensive Technical Guide
Methyl (S)-(-)-lactate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (S)-(-)-lactate, the methyl ester of L-lactic acid, is a versatile and valuable chiral building block in the chemical and pharmaceutical industries.[1] Its utility stems from its bifunctional nature, possessing both a hydroxyl and an ester group, and its defined stereochemistry. This allows for its use as a starting material in the asymmetric synthesis of a wide range of enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and flavor and fragrance components.[1] This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and analytical methodologies for methyl (S)-(-)-lactate.
Chemical and Physical Properties
Methyl (S)-(-)-lactate is a clear, colorless liquid with a mild odor.[2][3] It is the simplest chiral ester and is naturally derived, making it a readily available enantiopure compound.[4] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.
General Properties
| Property | Value | Source |
| IUPAC Name | methyl (2S)-2-hydroxypropanoate | [5][6] |
| Synonyms | Methyl L-lactate, (S)-Methyl 2-hydroxypropionate | [5] |
| CAS Number | 27871-49-4 | [4][7][8] |
| Molecular Formula | C4H8O3 | [5][6][7][8] |
| Molecular Weight | 104.10 g/mol | [5][7] |
| Appearance | Clear, colorless liquid | [2][4][6] |
| Optical Activity [α]D | -8.1° to -9° (neat) | [6] |
Physical Properties
| Property | Value | Conditions | Source |
| Density | 1.092 g/mL | at 20 °C | [2][9] |
| 1.09 g/mL | at 25 °C | ||
| Boiling Point | 144-145 °C | at 760 mmHg | [4][9] |
| Melting Point | -66 °C | [4][10] | |
| Flash Point | 49 °C (120.2 °F) | closed cup | [4] |
| Vapor Pressure | 3.4 hPa | at 20 °C | [9] |
| Refractive Index | 1.413 | at 20 °C | |
| 1.4115-1.4165 | at 20 °C | [6] | |
| Solubility | Miscible with water, alcohol, and acetone | [4][9][11] | |
| logP (octanol/water) | -0.2 | at 20 °C | [9] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum of methyl (S)-(-)-lactate exhibits characteristic signals for the methyl ester, the methine proton, and the methyl group adjacent to the chiral center.
-
~3.7 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).
-
~4.3 ppm (q, 1H): This quartet is attributed to the single proton on the chiral carbon (-CHOH), which is split by the adjacent methyl group.
-
~1.4 ppm (d, 3H): This doublet represents the three protons of the methyl group (-CH₃) attached to the chiral center, split by the adjacent methine proton.
-
Broad singlet (1H): A broad signal corresponding to the hydroxyl proton (-OH) is also observed, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
~175 ppm: Carbonyl carbon of the ester group (C=O).
-
~67 ppm: Chiral carbon bearing the hydroxyl group (-CHOH).
-
~52 ppm: Carbon of the methyl ester group (-OCH₃).
-
~20 ppm: Carbon of the methyl group attached to the chiral center (-CH₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of methyl (S)-(-)-lactate displays characteristic absorption bands corresponding to its functional groups.
-
Broad band ~3400 cm⁻¹: This indicates the O-H stretching vibration of the hydroxyl group, which is typically broadened due to hydrogen bonding.
-
Strong band ~1740 cm⁻¹: This sharp and intense absorption is characteristic of the C=O stretching vibration of the ester carbonyl group.
-
Bands in the 1300-1000 cm⁻¹ region: These correspond to C-O stretching vibrations of the ester and alcohol functionalities.
-
Bands in the 3000-2800 cm⁻¹ region: These are due to the C-H stretching vibrations of the methyl and methine groups.
Experimental Protocols
Synthesis of Methyl (S)-(-)-lactate via Fischer Esterification
This protocol describes a common laboratory-scale synthesis of methyl (S)-(-)-lactate from L-lactic acid and methanol using an acid catalyst.
Materials:
-
L-lactic acid (aqueous solution, e.g., 88%)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus (for purification)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine L-lactic acid and an excess of methanol (typically a 3:1 to 5:1 molar ratio of methanol to lactic acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of lactic acid) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for several hours (e.g., 3-6 hours) to drive the esterification reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel. If two layers form, separate the organic layer. If the mixture is homogeneous, add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to extract the methyl lactate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude methyl (S)-(-)-lactate by fractional distillation under reduced pressure to obtain the pure product. Collect the fraction boiling at the appropriate temperature.
-
Analysis of Enantiomeric Purity by Chiral Gas Chromatography (GC)
This protocol outlines a method for determining the enantiomeric excess (% ee) of methyl (S)-(-)-lactate using a chiral capillary GC column.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: A column with a chiral stationary phase, such as one coated with a cyclodextrin derivative (e.g., 2,3,6-tri-O-acyl-β-cyclodextrin), is required for the separation of enantiomers.[7]
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injector Temperature: Typically 200-250 °C.
-
Detector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: An isothermal or temperature-programmed method should be developed to achieve baseline separation of the (R)- and (S)-enantiomers. A typical starting point could be an isothermal temperature between 60-100 °C.
-
Injection Mode: Split injection is commonly used.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the methyl lactate sample in a suitable volatile solvent (e.g., acetone or dichloromethane). A typical concentration is around 1 mg/mL.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition and Analysis:
-
Record the chromatogram. The (R)- and (S)-enantiomers should appear as two separate peaks with different retention times.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Mandatory Visualizations
Experimental Workflow: Synthesis, Purification, and Analysis of Methyl (S)-(-)-lactate
Caption: Synthesis and analysis workflow for methyl (S)-(-)-lactate.
Safety Information
Methyl (S)-(-)-lactate is a flammable liquid and vapor and causes serious eye irritation.[4][5][12] It may also cause respiratory irritation.[12][13]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[9][11][12]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[9][11][12]
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[9][11]
-
Store in a well-ventilated place and keep the container tightly closed.[9][11]
It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.[9][11][12][13]
Applications in Research and Drug Development
Methyl (S)-(-)-lactate serves as a key intermediate in the synthesis of various high-value molecules.[1] Its chirality is transferred to the target molecule, making it an essential tool in asymmetric synthesis.
-
Pharmaceuticals: It is used in the synthesis of chiral drugs, where a specific enantiomer is required for therapeutic activity, reducing the potential side effects from the inactive or harmful enantiomer.
-
Agrochemicals: It is a precursor for the production of optically active herbicides and pesticides.
-
Fine Chemicals: It is used in the synthesis of a variety of other chiral compounds.
-
Green Solvent: Due to its biodegradability and low toxicity, it is also explored as a "green" solvent in various applications.[2]
References
- 1. [PDF] THE STUDY OF LACTIC ACID ESTERIFICATION WITH METHANOL THROUGH REACTIVE DISTILLATION | Semantic Scholar [semanticscholar.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. CN102768250A - Method for chiral separation and measurement of methyl lactate optical isomers by capillary gas chromatography - Google Patents [patents.google.com]
- 8. CN102351686B - Lactic acid extraction and purification production method by methanol esterification-vacuum distillation hybrid method - Google Patents [patents.google.com]
- 9. US4500727A - Process for producing methyl lactate - Google Patents [patents.google.com]
- 10. CN102768250B - Method for Determination of Optical Isomers of Methyl Lactate by Chiral Separation by Capillary Gas Chromatography - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
